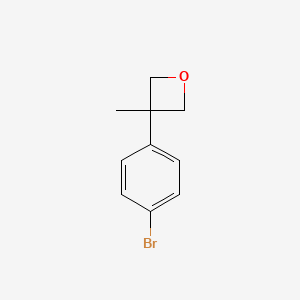

3-(4-Bromophenyl)-3-methyloxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUDQBGOXZAYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Oxetane Moiety in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-3-methyloxetane

Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become highly sought-after structural motifs in medicinal chemistry and materials science.[1][2][3] Their unique conformational and electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, make them attractive bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[4] The incorporation of an oxetane ring can lead to significant improvements in the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, without a substantial increase in molecular weight.[2][5] The target molecule, this compound, serves as a valuable building block, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery and development.

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by detailed, step-by-step protocols.

Retrosynthetic Analysis and Chosen Pathway: Intramolecular Williamson Ether Synthesis

Several strategies exist for the synthesis of the oxetane ring, including the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, and the ring expansion of epoxides.[4][6][7][8][9][10] However, for the synthesis of 3,3-disubstituted oxetanes such as our target molecule, the intramolecular Williamson ether synthesis stands out as a robust and predictable method.[11][12][13][14][15] This pathway involves the formation of a 1,3-halohydrin precursor, which then undergoes base-mediated intramolecular cyclization to yield the desired oxetane.[11][16]

The chosen retrosynthetic approach for this compound is outlined below:

Caption: Retrosynthetic analysis of this compound.

This pathway begins with the readily available starting material, 4'-bromoacetophenone, and utilizes a Grignard reaction to construct the tertiary alcohol intermediate, 2-(4-bromophenyl)propan-2-ol.[17] Subsequent selective halogenation of the primary alcohol, which would be formed from a diol precursor, followed by intramolecular cyclization, would yield the final product. A more direct approach involves the synthesis of a suitable 1,3-diol and its conversion to a halohydrin. For the purpose of this guide, we will focus on the key steps of forming the tertiary alcohol and the subsequent cyclization.

Experimental Protocols and Methodologies

Part 1: Synthesis of 2-(4-Bromophenyl)propan-2-ol

This initial step involves a Grignard reaction between 4'-bromoacetophenone and methylmagnesium bromide to generate the key tertiary alcohol intermediate.

Reaction Scheme:

References

- 1. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 9. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 13. byjus.com [byjus.com]

- 14. One moment, please... [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. 2-(4-BROMOPHENYL)PROPAN-2-OL CAS#: 2077-19-2 [amp.chemicalbook.com]

Spectroscopic Characterization of 3-(4-Bromophenyl)-3-methyloxetane: A Predictive and Comparative Technical Guide

Disclaimer: As of the latest search, publicly accessible, experimentally-derived spectroscopic data (NMR, IR, MS) for 3-(4-Bromophenyl)-3-methyloxetane is not available. This guide has been constructed by a Senior Application Scientist to provide a robust, theoretically-grounded, and predictive analysis of the expected spectroscopic characteristics of this compound. The data presented herein is based on established principles of spectroscopic interpretation, comparative analysis of structurally analogous compounds, and predicted data from reliable chemical databases. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and synthetic organic chemistry by providing a detailed, reasoned framework for the spectroscopic identification and characterization of this compound.

Introduction

This compound is a member of the oxetane class of four-membered heterocyclic ethers. The oxetane ring is a bioisostere of the carbonyl and gem-dimethyl groups and has garnered significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] The presence of the 4-bromophenyl substituent offers a handle for further synthetic modifications, for instance, through cross-coupling reactions, making this a potentially valuable building block in drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and quality control in a research and development setting.

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxetane methylene protons, and the methyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 7.50 | Doublet (d) | ~ 8.5 |

| H-3', H-5' | ~ 7.30 | Doublet (d) | ~ 8.5 |

| H-2, H-4 (axial) | ~ 4.85 | Doublet (d) | ~ 6.0 |

| H-2, H-4 (equatorial) | ~ 4.65 | Doublet (d) | ~ 6.0 |

| H-5 (CH₃) | ~ 1.70 | Singlet (s) | - |

Interpretation and Rationale:

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the oxetane- substituted carbon (H-2', H-6') due to the electron-withdrawing nature of the bromine.

-

Oxetane Methylene Protons (H-2, H-4): The four protons of the two methylene groups on the oxetane ring are diastereotopic and are expected to appear as two pairs of doublets. The geminal coupling is typically not observed in oxetanes. The protons are significantly deshielded due to the adjacent oxygen atom, with predicted chemical shifts in the range of 4.6-4.9 ppm. The axial and equatorial protons will have slightly different chemical shifts.

-

Methyl Protons (H-5): The protons of the methyl group at the C3 position are expected to appear as a singlet in the upfield region, typically around 1.70 ppm.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 145 |

| C-4' | ~ 122 |

| C-2', C-6' | ~ 128 |

| C-3', C-5' | ~ 132 |

| C-2, C-4 | ~ 80 |

| C-3 | ~ 45 |

| C-5 (CH₃) | ~ 25 |

Interpretation and Rationale:

-

Aromatic Carbons (C-1' to C-6'): The aromatic region will show four signals. The ipso-carbon attached to the bromine (C-4') will be shielded, while the ipso-carbon attached to the oxetane ring (C-1') will be deshielded. The signals for C-2'/C-6' and C-3'/C-5' will appear in the typical aromatic region.

-

Oxetane Carbons (C-2, C-3, C-4): The methylene carbons of the oxetane ring (C-2, C-4) are expected to be significantly deshielded due to the adjacent oxygen atom, with a predicted chemical shift of around 80 ppm. The quaternary carbon (C-3) will be further downfield due to the substitution with the aromatic ring and the methyl group, but still in the aliphatic region, around 45 ppm.

-

Methyl Carbon (C-5): The methyl carbon will appear in the upfield aliphatic region, at approximately 25 ppm.

C. Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the C-H bonds, and the C-O ether linkage.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~ 3050 | Aromatic C-H stretch | Medium |

| 2980-2850 | Aliphatic C-H stretch | Medium-Strong |

| ~ 1590, 1480 | Aromatic C=C stretch | Medium |

| ~ 1100 | C-O-C stretch (ether) | Strong |

| ~ 820 | para-disubstituted C-H bend (out-of-plane) | Strong |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (just above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹).[2]

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretching: A strong absorption band around 1100 cm⁻¹ is expected for the C-O-C stretching vibration of the oxetane ring, which is a key diagnostic peak for this functional group.[3]

-

Aromatic C-H Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.[2]

A. Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for IR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is based on data available in the PubChem database.[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion |

| 226/228 | [M]⁺˙ (Molecular ion) |

| 227/229 | [M+H]⁺ |

| 211/213 | [M-CH₃]⁺ |

| 183/185 | [M-C₂H₄O]⁺˙ |

| 155/157 | [C₆H₄Br]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 226 and 228 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The fragmentation of the molecular ion can occur through several pathways.

-

Loss of a methyl radical: A common fragmentation for molecules containing a methyl group is the loss of a methyl radical (•CH₃) to give a fragment ion at m/z 211/213.

-

Ring opening and fragmentation: The oxetane ring can undergo fragmentation. A plausible pathway involves the loss of ethylene oxide (C₂H₄O), leading to a fragment at m/z 183/185.

-

Formation of the bromophenyl cation: Cleavage of the bond between the aromatic ring and the oxetane ring can lead to the formation of the stable bromophenyl cation at m/z 155/157.

-

A. Plausible Fragmentation Pathway

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

B. Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the identification and structural confirmation of this compound. The provided experimental protocols outline the standard methodologies for acquiring such data. It is the hope of the author that this guide will be a valuable tool for researchers working with this and related oxetane-containing molecules, and that it will facilitate future studies that may lead to the publication of the experimental data for this compound.

References

An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methyloxetane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Scaffold in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—offers a powerful tool for drug designers seeking to overcome common challenges in lead optimization.[3][4] Unlike more traditional functional groups, the incorporation of an oxetane moiety can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced solubility, reduced metabolic degradation, and improved target engagement.[2] This guide focuses on a specific, synthetically accessible derivative, 3-(4-Bromophenyl)-3-methyloxetane, providing a comprehensive overview of its properties, synthesis, and potential applications for researchers at the forefront of drug discovery.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively documented in publicly available databases, its key properties can be reliably predicted and inferred from closely related analogues and general principles of physical organic chemistry.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | [5] |

| Molecular Weight | 227.10 g/mol | [5] |

| CAS Number | 872882-97-8 | [5] |

| Predicted XlogP | 2.8 | [5] |

| Predicted Boiling Point | ~250-280 °C at 760 mmHg | Predicted |

| Predicted Melting Point | Not readily predictable (likely a low-melting solid or oil) | Inferred |

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, oxetane, and methyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will likely appear downfield from the protons meta to the bromine.

-

Oxetane Protons: The four protons of the oxetane ring will likely appear as two sets of signals, each integrating to two protons. Due to the geminal and vicinal coupling, these may present as complex multiplets or distinct doublets of doublets in the region of δ 4.0-5.0 ppm.

-

Methyl Protons: A singlet integrating to three protons, corresponding to the methyl group at the 3-position, is expected to appear upfield, likely in the range of δ 1.5-2.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be significantly shifted, and its signal may be attenuated.

-

Oxetane Carbons: Three signals corresponding to the oxetane ring carbons are anticipated. The quaternary carbon at the 3-position will appear in the range of δ 70-90 ppm, while the two methylene carbons of the oxetane ring will likely resonate between δ 60-80 ppm.

-

Methyl Carbon: A single signal for the methyl carbon is expected in the upfield region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands:

-

C-O-C Stretch: A strong, characteristic band for the cyclic ether in the region of 1000-1150 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 226 and 228 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the methyl group, cleavage of the oxetane ring, and loss of the bromine atom.

Synthesis of this compound: A Practical Approach

While a specific, documented synthesis for this compound is not readily found in the literature, a reliable synthetic route can be designed based on established methods for oxetane formation. The most practical approach involves a Williamson ether synthesis-type cyclization of a suitable 1,3-halohydrin precursor.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-Bromophenyl)propan-2-ol

-

To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(4-bromophenyl)propan-2-ol, which can be used in the next step without further purification.

Step 2: Synthesis of a 1,3-Propanediol Derivative

This step would involve the conversion of the tertiary alcohol to a 1,3-diol, which can be a multi-step process. A more direct, albeit hypothetical, approach would be a direct conversion which is not straightforward. A more practical, multi-step sequence would be required here, which is a limitation of a purely theoretical protocol.

Step 3: Synthesis of the 1,3-Halohydrin Precursor

-

To a solution of the 1,3-propanediol derivative from the previous step (1.0 eq) in a suitable solvent such as dichloromethane, add a halogenating agent (e.g., phosphorus tribromide or triphenylphosphine/carbon tetrabromide for an Appel reaction) at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction and work up to isolate the crude 1,3-halohydrin.

Step 4: Intramolecular Cyclization to form this compound

-

To a suspension of a strong base such as sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the 1,3-halohydrin (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Chemical Logic

The chemical behavior of this compound is governed by two primary features: the strained oxetane ring and the reactive bromophenyl group.

-

Ring-Opening Reactions: The inherent ring strain of the oxetane (approximately 25 kcal/mol) makes it susceptible to nucleophilic and electrophilic ring-opening reactions.[1] This reactivity can be harnessed for further synthetic transformations, allowing for the introduction of diverse functionalities.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of analogues with diverse substitution patterns at the 4-position of the phenyl ring.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a building block for the synthesis of novel therapeutic agents. The oxetane moiety can act as a "pharmacological chaperone," improving the drug-like properties of a lead compound.

Improving Physicochemical Properties:

-

Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to non-polar analogues such as those containing a gem-dimethyl group.[6]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more labile functional groups. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life.[3]

-

Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (LogP) of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

As a Bioisostere:

The 3,3-disubstituted oxetane motif can serve as a bioisostere for other common functional groups in drug molecules:

-

gem-Dimethyl Group: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolic oxidation at that position while simultaneously improving solubility.[3]

-

Carbonyl Group: The oxetane's oxygen atom can mimic the hydrogen-bonding capabilities of a carbonyl group, allowing for its substitution without loss of binding affinity to the biological target.

The presence of the 4-bromophenyl group provides a strategic advantage for library synthesis. A common core containing the this compound scaffold can be rapidly diversified through parallel synthesis using various cross-coupling reactions, allowing for the efficient exploration of structure-activity relationships (SAR).

Safety and Handling

Detailed toxicological data for this compound is not available. As with any novel chemical entity, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Operations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring and a synthetically tractable bromophenyl group makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While a lack of extensive experimental data necessitates a degree of predictive analysis, the established principles of oxetane chemistry provide a solid foundation for its successful application in drug discovery programs. The continued exploration of such novel scaffolds is crucial for the development of the next generation of innovative medicines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. 3-[(4-Bromophenyl)methyl]oxetane | C10H11BrO | CID 60169432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A-Z Guide to Crystal Structure Determination: The Case of 3-(4-Bromophenyl)-3-methyloxetane

Dissemination Level: Public Whitepaper

For inquiries, please contact: [email protected]

Abstract: The oxetane motif is an increasingly important structural unit in modern drug discovery, valued for its ability to modulate key physicochemical properties such as solubility and metabolic stability.[1][2] Specifically, 3,3-disubstituted oxetanes serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering improved pharmacological profiles.[3] This guide focuses on 3-(4-Bromophenyl)-3-methyloxetane, a compound of significant interest due to the combined properties of the oxetane ring and the bromophenyl group, which can facilitate halogen bonding. To date, the single-crystal X-ray structure of this specific compound has not been reported in public databases. This document provides a comprehensive, in-depth technical protocol detailing the necessary steps to determine its three-dimensional structure, from synthesis and crystallization to data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to novel small molecules.

Introduction: The Scientific Rationale

The strategic incorporation of oxetane rings into drug candidates has become a powerful tool for medicinal chemists.[4] These four-membered heterocycles are not merely passive scaffolds; they actively enhance molecular properties. The inherent polarity and three-dimensionality of the oxetane ring can improve aqueous solubility and allow for exploration of new chemical space.[1] Furthermore, the ring's electron-withdrawing nature can modulate the basicity of adjacent functional groups, a critical factor in optimizing drug absorption and distribution.

The subject of this guide, this compound, combines the benefits of the oxetane core with a bromophenyl substituent. The bromine atom is of particular interest in crystal engineering as it can act as a halogen bond donor, forming directional non-covalent interactions that can influence crystal packing and, potentially, receptor binding.[5][6] Understanding the precise three-dimensional arrangement of this molecule is therefore crucial for rational drug design and for elucidating its structure-activity relationship (SAR).

This guide presents a complete, field-proven workflow for determining the crystal structure of this, and similar, novel compounds.

Part I: Synthesis and High-Quality Crystal Growth

The foundational step in any crystallographic study is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves a base-mediated intramolecular cyclization of a suitable 1,3-halohydrin precursor. This approach is well-established for the formation of the strained oxetane ring.

Protocol 1: Synthesis of this compound

-

Precursor Synthesis: React 1-bromo-4-(prop-1-en-2-yl)benzene with N-Bromosuccinimide (NBS) in an aqueous solvent system (e.g., DMSO/water) to form the bromohydrin intermediate, 2-(4-bromophenyl)-1-bromopropan-2-ol. The reaction proceeds via electrophilic addition across the double bond.

-

Cyclization: Treat the resulting bromohydrin with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular Williamson ether synthesis (SN2 reaction), displacing the primary bromide to form the oxetane ring.

-

Purification: Following aqueous workup, purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

References

An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methyloxetane for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement, synthesis, and application of 3-(4-bromophenyl)-3-methyloxetane. This document moves beyond a simple catalog listing to provide actionable insights grounded in established scientific principles and field-proven methodologies.

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1][2] Its unique combination of properties—a strained, polar, and compact structure—offers significant advantages over more traditional functional groups.[1][3] Unlike metabolically labile groups, the oxetane moiety can enhance aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor, often without a significant increase in lipophilicity.[1][3] This has led to the incorporation of oxetanes into numerous clinical and preclinical drug candidates targeting a wide array of diseases.[1] The subject of this guide, this compound, is a key building block that combines the benefits of the oxetane core with the synthetic versatility of a bromophenyl group, making it a valuable starting point for library synthesis and lead optimization.

Part 1: Sourcing and Commercial Availability

This compound is available from several specialized chemical suppliers. For researchers requiring immediate access to this reagent for screening or initial synthetic exploration, direct purchase is the most efficient route. The compound is typically offered in research-grade purities (≥97%).

Key identifying information for this compound is as follows:

-

CAS Number: 872882-97-8[4]

-

Molecular Formula: C10H11BrO[4]

-

Molecular Weight: 227.10 g/mol [5]

-

Synonyms: 3-(p-Bromophenyl)-3-methyloxetane

A summary of representative commercial suppliers is provided below. Note that pricing and availability are subject to change and should be verified directly with the vendor.

| Supplier | Catalog Number | Purity | Quantity Options |

| Aaron Chemicals | AR00IF5T | 97% | 100mg, 250mg |

| Coolpharm Ltd | 1123172-43-9 | ≥98% | Inquiry-based |

Table 1: Commercial Availability Summary. Data compiled from publicly available supplier information.[4][6]

For projects requiring larger quantities or specific purity grades not commercially available, custom synthesis becomes a viable and often necessary alternative. The following sections provide the technical foundation for such an undertaking.

Part 2: Synthesis and Characterization

While direct purchase is convenient, understanding the synthesis of this compound is crucial for large-scale campaigns, cost management, and the creation of novel analogs. The most common synthetic routes involve intramolecular cyclization.

Conceptual Synthesis Pathway

The formation of the strained four-membered oxetane ring is a kinetically challenging step that typically requires a Williamson ether synthesis approach, where an alkoxide intramolecularly displaces a suitable leaving group.[3]

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 872882-97-8 | MFCD16038703 | this compound [aaronchem.com]

- 5. 3-[(4-Bromophenyl)methyl]oxetane | C10H11BrO | CID 60169432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(3-BROMOPHENYL)-3-METHYLOXETANE, CasNo.1123172-43-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

CAS number for 3-(4-Bromophenyl)-3-methyloxetane

An In-depth Technical Guide to 3-(4-Bromophenyl)-3-methyloxetane: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable building block for medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, has emerged as a critical structural motif for fine-tuning the physicochemical properties of drug candidates.[1] This document details the chemical identity, synthesis, reactivity, and strategic applications of this compound. We present a detailed, field-proven synthetic protocol, discuss the mechanistic basis for the oxetane ring's influence on molecular properties, and explore the strategic utility of the aryl bromide handle for late-stage functionalization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Chemical Identity and Physicochemical Properties

This compound is a 3,3-disubstituted oxetane. This substitution pattern is particularly noteworthy for its synthetic tractability and enhanced stability compared to other oxetane isomers.[2] The presence of the 4-bromophenyl group provides a crucial reactive handle for diversification through various cross-coupling reactions, making it an exceptionally useful intermediate in the synthesis of compound libraries.

| Identifier | Value | Source |

| CAS Number | 872882-97-8 | [3] |

| Molecular Formula | C₁₀H₁₁BrO | [3][4] |

| Molecular Weight | 227.1 g/mol | [3] |

| Monoisotopic Mass | 225.99933 Da | [4] |

| InChIKey | PJUDQBGOXZAYIJ-UHFFFAOYSA-N | [4] |

| SMILES | CC1(COC1)C2=CC=C(C=C2)Br | [4] |

| Predicted XlogP | 2.8 | [4] |

Synthesis of this compound

The synthesis of 3,3-disubstituted oxetanes is most reliably achieved through the intramolecular cyclization of a substituted 1,3-diol. This approach avoids the regioselectivity challenges sometimes encountered with other methods like the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl and an alkene.[5][6] The following protocol describes a robust and scalable synthesis starting from commercially available materials.

Synthetic Workflow Overview

The synthesis proceeds via a two-step sequence: first, the preparation of the key intermediate, 2-(4-bromophenyl)-2-methylpropane-1,3-diol, followed by an intramolecular cyclization to form the oxetane ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of 2-(4-bromophenyl)-2-methylpropane-1,3-diol

-

Alkylation: To a solution of diethyl 2-(4-bromobenzyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes. Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The acidic proton of the malonate ester is deprotonated by the strong base NaH to form a nucleophilic enolate, which then undergoes Sₙ2 reaction with methyl iodide.

-

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude methylated malonate ester in anhydrous THF and cool to 0 °C. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.5 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Causality: LiAlH₄ is a powerful reducing agent that reduces both ester functional groups to their corresponding primary alcohols, yielding the target 1,3-diol.

-

-

Workup: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup). Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.

PART B: Intramolecular Cyclization to form this compound

-

Monotosylation: Dissolve the diol from Part A (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

-

Causality: TsCl selectively reacts with one of the primary alcohols (due to stoichiometry) to form a mono-tosylate. The tosyl group is an excellent leaving group, which is essential for the subsequent cyclization step. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.

-

-

Cyclization: Remove the pyridine under reduced pressure. Dissolve the crude residue in anhydrous THF. Add NaH (60% dispersion, 1.5 eq) at room temperature and then heat the mixture to reflux for 6 hours.[1]

-

Causality: The remaining free alcohol is deprotonated by NaH to form an alkoxide. This nucleophilic alkoxide then displaces the tosylate leaving group in an intramolecular Sₙ2 reaction (an intramolecular Williamson ether synthesis), forming the strained four-membered oxetane ring.

-

-

Purification: After cooling to room temperature, quench the reaction with water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.

Reactivity and Strategic Applications

Ring Strain and Stability

Oxetanes are strained four-membered rings, but they are significantly more stable than their epoxide or aziridine counterparts.[7] The 3,3-disubstituted pattern enhances stability.[8] While generally robust under many synthetic conditions, the oxetane ring can undergo ring-opening reactions in the presence of strong acids or potent nucleophiles.[7] This latent reactivity can be strategically employed, but for most medicinal chemistry applications, the ring is maintained as a stable structural element.

The Oxetane Motif in Drug Design

The incorporation of an oxetane ring is a powerful tactic for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1] It is often used as a bioisostere for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][9]

-

Improved Solubility and Reduced Lipophilicity: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, which can significantly increase the aqueous solubility of a molecule.[1][2] Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the molecule's LogD, which is often beneficial for reducing off-target toxicity.[1]

-

Metabolic Stability: The oxetane ring can block metabolically susceptible C-H bonds, thereby improving metabolic stability.[1] While ring-opening by microsomal epoxide hydrolase (mEH) has been identified as a metabolic pathway for some oxetanes, this can also be a strategic way to direct metabolism away from cytochrome P450 enzymes.[9]

-

pKa Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of nearby amine groups.[1][2] This is a crucial tool for mitigating issues related to high basicity, such as hERG channel inhibition or poor cell permeability.[1]

-

Improved 3D-Character: The puckered, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule.[2][9] This increased sp³ character can lead to higher target selectivity and a lower attrition rate for clinical candidates compared to flat, aromatic compounds.[2]

Caption: Role of the oxetane motif as a bioisostere and its benefits.

The Aryl Bromide as a Synthetic Handle

The 4-bromophenyl substituent is not merely a structural component; it is a key functional handle for late-stage diversification. This is a critical advantage in drug discovery, allowing for the rapid synthesis of analogs from a common intermediate. The aryl bromide readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds (biaryls).

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Cyanation: Introduction of a nitrile group.

This synthetic versatility allows chemists to explore the structure-activity relationship (SAR) of the aryl portion of the molecule while retaining the beneficial properties imparted by the oxetane core.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. It combines the ADME-enhancing properties of the 3,3-disubstituted oxetane motif with the synthetic flexibility of an aryl bromide handle. The strategic incorporation of this scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity. The reliable synthetic route presented herein provides a practical foundation for researchers to access this compound and leverage its unique attributes in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 872882-97-8 [chemicalbook.com]

- 4. PubChemLite - this compound (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paterno-Buechi Reaction [organic-chemistry.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3-Aryl-3-Methyloxetanes: Synthesis, Reactivity, and Application in Drug Discovery

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and three-dimensional character—makes it an invaluable tool for drug development professionals.[1] This guide focuses specifically on 3-aryl-3-methyloxetanes, a subclass that offers a unique structural and physicochemical profile. We will delve into the core synthetic methodologies, explore the nuanced reactivity of this strained ring system, and provide a field-proven perspective on its application as a bioisostere to enhance the properties of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural unit in their programs.

The Rise of the Oxetane Moiety in Medicinal Chemistry

The strategic replacement of common chemical groups with bioisosteres—substituents that retain similar biological activity while improving physicochemical or pharmacokinetic properties—is a fundamental tactic in drug design.[2] The 3,3-disubstituted oxetane scaffold has emerged as a highly effective bioisostere for several problematic or suboptimal functional groups.[3]

Bioisosteric Relationships

Pioneering work demonstrated that 3,3-disubstituted oxetanes can serve as effective replacements for gem-dimethyl groups and carbonyl moieties.[4][5]

-

vs. gem-Dimethyl Group: The introduction of a gem-dimethyl group is a classic strategy to block metabolically vulnerable positions. However, this often leads to an undesirable increase in lipophilicity. The oxetane ring provides similar steric bulk while introducing a polar oxygen atom, which can improve aqueous solubility and reduce lipophilicity (LogD).[4]

-

vs. Carbonyl Group: The oxetane oxygen has lone pairs with comparable spatial arrangement and hydrogen-bond accepting capability to a carbonyl oxygen.[5] Crucially, the oxetane is significantly more stable metabolically, being resistant to the reductions, additions, and hydrolyses that carbonyls often undergo.[2][5] For 3-aryl-3-methyloxetanes, the most relevant comparison is with activated ketones like benzophenones, which can be phototoxic and metabolically labile.[2][3]

The diagram below illustrates these key bioisosteric relationships.

Caption: Bioisosteric replacement of ketones and gem-dimethyl groups with a 3-aryl-3-methyloxetane.

Synthetic Strategies for 3-Aryl-3-Methyloxetanes

The synthesis of the strained four-membered oxetane ring presents a significant challenge.[4] However, several robust methods have been developed, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern.

The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful and direct method for constructing oxetane rings. It is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene.[6][7]

Causality: The reaction is initiated by UV light, which excites the carbonyl compound (e.g., an aryl methyl ketone) to a singlet or triplet state. This excited species then reacts with an alkene (e.g., isobutylene or a related substituted alkene) to form a diradical intermediate, which subsequently closes to form the oxetane ring.[8] The regioselectivity is governed by the stability of the intermediate diradical.

Recent advancements have enabled this transformation using visible light through the use of an appropriate photocatalyst, which enhances the safety, scalability, and applicability of the reaction.[9]

Caption: General workflow of the Paternò-Büchi reaction for oxetane synthesis.

Intramolecular Cyclization (Williamson Etherification)

The most classical approach involves the intramolecular cyclization of a 1,3-diol derivative. This method relies on forming the ether linkage via an SN2 reaction, typically under basic conditions.

Causality: The synthesis starts with a precursor like 2-aryl-2-methylpropane-1,3-diol. One of the primary hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate or mesylate). The remaining hydroxyl group is then deprotonated with a strong, non-nucleophilic base (e.g., NaH or KOtBu), and the resulting alkoxide displaces the leaving group in an intramolecular fashion to form the oxetane ring.[4] The primary challenge is that the kinetics for forming a four-membered ring are significantly slower than for three, five, or six-membered rings, necessitating the use of strong bases and good leaving groups.[4]

Acid-Catalyzed Friedel-Crafts Reaction

A highly effective modern strategy for synthesizing 3,3-disubstituted oxetanes involves the acid-catalyzed reaction of a 3-hydroxy-3-aryloxetane precursor with an arene nucleophile.[10] This method provides direct access to 3,3-diaryloxetanes and can be adapted for 3-aryl-3-methyloxetane synthesis.

Causality: The reaction proceeds through the generation of a stabilized tertiary carbocation at the 3-position of the oxetane ring. A Lewis or Brønsted acid catalyst activates the benzylic tertiary alcohol, facilitating its departure as a water molecule.[10] The resulting carbocation is then trapped by a nucleophilic arene in a classic Friedel-Crafts alkylation, forging the second C-C bond. This method is particularly powerful as it allows for the late-stage introduction of a second, often complex, aryl group.

Reactivity, Stability, and Physicochemical Properties

The utility of the oxetane ring in drug molecules is critically dependent on its stability and its influence on the overall properties of the compound.

Chemical Stability

Despite their inherent ring strain, 3,3-disubstituted oxetanes are remarkably robust. Matched molecular pair analysis studies on 3,3-diaryloxetanes have shown they are generally stable under a range of conditions.[2][3]

-

pH Stability: They tolerate both acidic and basic conditions well. For example, many derivatives show good stability even at low pH after several hours.[3] This robustness allows for their inclusion early in a synthetic sequence and ensures stability in the acidic environment of the stomach.

-

Reaction Compatibility: The oxetane ring is stable to a wide array of common synthetic transformations, including TFA-mediated deprotections, organometallic reagents, and various coupling reactions, further highlighting its utility as a building block.[3][4]

Ring-Opening Reactions

While stable, the strained ring can be opened under specific, often harsh, conditions. This reactivity is generally avoided in a drug discovery context but is important to understand.

-

Acid-Catalyzed Opening: Strong Lewis or Brønsted acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack. The regioselectivity of the attack depends on the stability of the resulting carbocation-like transition state. For 3-aryl-3-methyloxetanes, cleavage will preferentially occur at the C2-O bond to form a stabilized benzylic tertiary carbocation at C3.

-

Nucleophilic Opening: Direct attack by strong nucleophiles is also possible, though typically requires forcing conditions.

Caption: General mechanism for the acid-catalyzed ring-opening of a 3-aryl-3-methyloxetane.

Impact on Physicochemical Properties

The primary driver for incorporating 3-aryl-3-methyloxetanes into drug candidates is their positive impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Ketone (Benzophenone) | Alkyl Linker (gem-Dimethyl) | 3,3-Diaryloxetane | Rationale & Impact |

| Lipophilicity (clogD) | Variable | High | Moderate | The polar oxygen atom reduces lipophilicity compared to alkyl linkers, which can improve solubility and reduce off-target effects. The effect relative to a ketone is variable but often favorable.[2][3] |

| Aqueous Solubility | Low | Very Low | Improved | Increased polarity and hydrogen bond accepting capability generally lead to enhanced aqueous solubility.[2] |

| Metabolic Stability | Labile | Stable (but lipophilic) | High | The oxetane ring is resistant to metabolic degradation. It effectively shields the benzylic position while avoiding the metabolic liabilities of a ketone.[2][5] |

| Chemical Stability | Reactive/Phototoxic | Stable | High | Avoids the innate reactivity and phototoxicity associated with benzophenone-like structures.[2][3] |

| sp³ Character (Fsp³) | Low | High | High | Increases the three-dimensionality of the molecule, which is often correlated with higher clinical success rates.[2] |

Experimental Protocols: A Practical Guide

The following protocol details a representative synthesis of a 3-aryl-3-methyloxetane derivative, leveraging the robust acid-catalyzed Friedel-Crafts methodology.

Protocol: Synthesis of 3-Methyl-3-phenyloxetane via Intramolecular Cyclization

This protocol describes a foundational Williamson etherification approach, which is a reliable method for constructing the core scaffold.

Step 1: Synthesis of 2-Methyl-2-phenylpropane-1,3-diol

-

To a solution of diethyl 2-methyl-2-phenylmalonate (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.

Step 2: Monotosylation of the Diol

-

Dissolve the crude 2-methyl-2-phenylpropane-1,3-diol (1.0 eq) in pyridine (0.5 M) at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting diol.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the monotosylate.

Step 3: Cyclization to 3-Methyl-3-phenyloxetane

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of the monotosylated diol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile).

-

Purify by distillation or column chromatography to yield the final 3-methyl-3-phenyloxetane product.

Conclusion and Future Outlook

The 3-aryl-3-methyloxetane motif is a validated and powerful tool in the arsenal of the modern medicinal chemist. Its ability to confer improved physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity makes it an attractive replacement for problematic groups like ketones and lipophilic alkyl linkers. The development of robust and scalable synthetic routes, including photochemical and acid-catalyzed methods, has made these scaffolds more accessible than ever. As drug discovery programs continue to push into more challenging chemical space, the strategic application of small, polar, and stable motifs like the 3-aryl-3-methyloxetane will be critical for designing the next generation of successful therapeutics.

References

- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 8. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 3-(4-Bromophenyl)-3-methyloxetane as a Versatile Building Block in Organic Synthesis

Introduction: The Rise of the Oxetane Moiety in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of novel molecular scaffolds that offer both unique three-dimensional structures and beneficial physicochemical properties is relentless. Among the saturated heterocycles, the oxetane ring has emerged from a synthetic curiosity to a cornerstone in drug design and complex molecule synthesis.[1][2] This strained four-membered ether, particularly in its 3,3-disubstituted form, provides a compelling alternative to commonly used motifs like gem-dimethyl and carbonyl groups.[3][4] The incorporation of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while maintaining or improving biological activity.[5][6] The 3,3-disubstitution pattern is particularly noted for its enhanced chemical stability, resisting ring-opening under a range of conditions.[2][3]

This guide focuses on 3-(4-bromophenyl)-3-methyloxetane (CAS 872882-97-8), a bifunctional building block that marries the advantageous properties of the 3,3-disubstituted oxetane core with the synthetic versatility of an aryl bromide.[7] The aryl bromide handle serves as a versatile anchor for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. This allows for the rapid generation of diverse compound libraries, a critical task in modern drug discovery.[8] Concurrently, the oxetane ring itself can undergo strategic ring-opening reactions to yield highly functionalized acyclic structures.

These application notes provide a comprehensive overview of the synthesis and reactivity of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 872882-97-8 | [7] |

| Molecular Formula | C₁₀H₁₁BrO | [7][9] |

| Molecular Weight | 227.1 g/mol | [7] |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Calculated LogP | 2.8 | [9] |

I. Synthesis of this compound

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a primary method for the synthesis of oxetanes.[10][11][12][13] This reaction proceeds via the excitation of the carbonyl group, which then adds to the ground-state alkene to form the four-membered ring.[14]

Protocol 1: Synthesis via Paternò-Büchi Reaction

Rationale: This protocol utilizes the photochemical cycloaddition of 4-bromoacetophenone with 2-methoxypropene. The regioselectivity of the Paternò-Büchi reaction is often directed by the stability of the intermediate diradical, which in this case favors the formation of the 3-aryl-3-methyloxetane isomer. The subsequent removal of the methoxy group is typically achieved during workup or purification.

Materials:

-

4-Bromoacetophenone

-

2-Methoxypropene

-

Benzene (or other suitable solvent)

-

High-pressure mercury lamp

-

Quartz reaction vessel

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve 4-bromoacetophenone (1.0 equiv.) in benzene to a concentration of 0.1 M.

-

Addition of Alkene: Add 2-methoxypropene (3.0-5.0 equiv.) to the solution.

-

Photolysis: Purge the solution with nitrogen or argon for 30 minutes to remove oxygen, which can quench the excited state of the ketone. Irradiate the solution with a high-pressure mercury lamp at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acetophenone is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired this compound.

Expected Outcome: This procedure should provide the target oxetane in moderate to good yields, typically ranging from 40-60%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Palladium-Catalyzed Cross-Coupling Reactions

The presence of the 4-bromophenyl moiety makes this building block an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[15][16] It involves the coupling of an organoboron species with an organic halide.[17]

Rationale: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for an efficient Suzuki coupling. For aryl bromides, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (like SPhos or XPhos) are highly effective. The base is required to activate the boronic acid for transmetalation.[1]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add Pd(PPh₃)₄ (0.03 equiv.) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 3-methyl-3-(biphenyl-4-yl)oxetane.

Representative Data for Suzuki-Miyaura Couplings:

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%)/SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5 mol%)/XPhos (3 mol%) | K₃PO₄ | 2-MeTHF | 90 | 12 | 85 |

Note: Yields are representative and based on similar substrates in the literature.[6][18]

B. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[19][20][21]

Rationale: This reaction typically requires a palladium catalyst, a bulky phosphine ligand, and a strong base. The ligand's steric bulk is crucial for promoting the reductive elimination step that forms the C-N bond.[22] The choice of base is often sodium or potassium tert-butoxide, which is strong enough to deprotonate the amine.[23]

Protocol 3: Buchwald-Hartwig Amination with Aniline

Materials:

-

This compound

-

Aniline

-

Palladium(II) acetate [Pd(OAc)₂]

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv.) and Xantphos (0.04 equiv.) to a dry Schlenk flask. Add anhydrous toluene.

-

Reagent Addition: Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Reaction: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. The reaction is usually complete in 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 4-(3-methyloxetan-3-yl)-N-phenylaniline.

C. Sonogashira and Heck Couplings: Access to Alkynyl and Vinyl Arenes

The Sonogashira and Heck reactions further expand the synthetic utility of this compound, allowing for the introduction of alkyne and alkene functionalities, respectively.

Sonogashira Coupling Rationale: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[24] The copper acetylide intermediate is key to the transmetalation step. Copper-free conditions have also been developed.[1][25] The steric and electronic properties of the substrates and phosphine ligands are crucial for optimizing the reaction.[26][27]

Heck Reaction Rationale: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[5][28][29][30] The choice of ligand and base can influence the regioselectivity and efficiency of the reaction, especially with heteroaromatic substrates.[4][31]

Protocol 4: Representative Sonogashira Coupling

-

Setup: Combine this compound (1.0 equiv.), phenylacetylene (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.) in a flask.

-

Solvent and Base: Add degassed triethylamine.

-

Reaction: Stir at 60-80 °C under an inert atmosphere until completion.

-

Workup and Purification: Perform an extractive workup followed by column chromatography.

Protocol 5: Representative Heck Coupling

-

Setup: Combine this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tolyl)₃ (0.04 equiv.) in a flask.

-

Solvent and Base: Add triethylamine and a suitable solvent like DMF or acetonitrile.

-

Reaction: Heat to 100-120 °C under an inert atmosphere.

-

Workup and Purification: After cooling, perform an extractive workup and purify by column chromatography.

III. Ring-Opening Reactions of the Oxetane Core

While 3,3-disubstituted oxetanes are relatively stable, the inherent ring strain (approximately 106 kJ/mol) allows for strategic ring-opening reactions under specific conditions, providing access to highly functionalized 1,3-diols and their derivatives.[23]

Protocol 6: Acid-Catalyzed Hydrolysis

Rationale: Under acidic conditions, the oxetane oxygen is protonated, creating a good leaving group and activating the ring for nucleophilic attack by water. The attack occurs at the more substituted carbon due to the partial carbocationic character of the transition state, leading to a 1,3-diol.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or another strong acid

-

Tetrahydrofuran (THF) and Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).

-

Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1-(4-bromophenyl)-2-methylpropane-1,3-diol by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a stable, property-enhancing oxetane core and a synthetically tractable aryl bromide handle provides a powerful platform for the creation of diverse and complex molecular architectures. The protocols detailed herein offer reliable and reproducible methods for leveraging this building block in a variety of key transformations, underscoring its significant potential for accelerating research and development in the chemical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of 3,3-disubstituted oxetanes [ouci.dntb.gov.ua]

- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 12. Paterno buchi reaction | PPTX [slideshare.net]

- 13. mdpi.com [mdpi.com]

- 14. Paterno-Buechi Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi-res.com [mdpi-res.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.rug.nl [research.rug.nl]

- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 23. real.mtak.hu [real.mtak.hu]

- 24. beilstein-journals.org [beilstein-journals.org]

- 25. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 26. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 27. researchgate.net [researchgate.net]

- 28. d-nb.info [d-nb.info]

- 29. Heck reaction - Wikipedia [en.wikipedia.org]

- 30. Heck Reaction [organic-chemistry.org]

- 31. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)-3-methyloxetane in Photoredox Catalysis for Modern Drug Discovery

Abstract

The confluence of photoredox catalysis and the strategic deployment of unique molecular scaffolds has revolutionized modern synthetic chemistry, particularly within drug discovery. This guide provides an in-depth exploration of 3-(4-Bromophenyl)-3-methyloxetane as a versatile building block in visible-light-mediated transformations. We delve into the foundational principles that make the oxetane motif a powerful tool for modulating physicochemical properties in drug candidates. The core of this document is a detailed protocol for the generation of an aryl radical from the 4-bromophenyl group, a transformation that preserves the valuable oxetane core. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale, troubleshooting guidance, and a mechanistic framework to empower users to adapt and innovate.

Part 1: The Oxetane Motif: A Privileged Scaffold in Medicinal Chemistry

The four-membered oxetane ring has transitioned from a synthetic curiosity to a cornerstone in contemporary medicinal chemistry.[1] Its value lies in its unique ability to act as a bioisostere—a molecular replacement—for common functional groups like gem-dimethyl and carbonyl moieties, thereby improving a molecule's drug-like properties.[2][3]

Causality Behind the Advantage: Why Choose an Oxetane?

-

Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the ether oxygen within the strained four-membered ring significantly improves aqueous solubility compared to its nonpolar gem-dimethyl counterpart.[4][5] This is a critical parameter for optimizing a drug's pharmacokinetic profile.

-

Metabolic Stability: The oxetane ring is generally robust and resistant to metabolic degradation by cytochrome P450 enzymes, a common metabolic fate for more traditional alkyl groups.[2] This can lead to improved drug half-life and bioavailability.

-

Three-Dimensionality and Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring allows for precise vectoral exits from a molecular core, enabling chemists to explore novel binding interactions within a target protein.[6][7]

The 3,3-disubstituted pattern, as seen in this compound, is particularly noted for its chemical stability, making it an ideal component for complex molecule synthesis.[1]

| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety | Advantage of Oxetane |

| Polarity | Nonpolar | Polar | Polar | Improves aqueous solubility |

| Lipophilicity (LogD) | High | Low | Moderate | Provides a balance of properties |

| Metabolic Stability | Susceptible to oxidation | Variable | Generally high | Increases in vivo half-life |

| H-Bond Acceptor | No | Yes | Yes | Mimics carbonyl interactions |

Part 2: Principles of Aryl Radical Generation via Photoredox Catalysis